molecular formula C10H17N3O2S B216273 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide

2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B216273
M. Wt: 243.33 g/mol
InChI Key: UFGIEMUHZARIEO-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been reported to modulate the levels of certain neurotransmitters, such as dopamine and acetylcholine, in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its ability to exhibit a wide range of pharmacological activities. It has also been reported to have low toxicity and high selectivity towards certain targets. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide. One possible direction is to investigate its potential applications in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Another direction is to explore its potential as a drug delivery system for targeted drug delivery. Additionally, the development of more efficient synthesis methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-methoxyacetophenone with neopentylamine and thiosemicarbazide in the presence of acetic acid. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is reported to be around 60%.

Scientific Research Applications

2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)5-8-12-13-9(16-8)11-7(14)6-15-4/h5-6H2,1-4H3,(H,11,13,14)

InChI Key

UFGIEMUHZARIEO-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)COC

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)COC

Origin of Product

United States

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